5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its fused ring structure, which includes a triazole ring and a pyrimidine ring The presence of sulfur in the thiol group at the 2-position adds to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (dmtp) are platinum (II) atoms in a square-planar environment . The dmtp ligands are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 . This interaction is crucial for the compound’s cytotoxic activity .
Mode of Action
The dmtp molecule coordinates to a metal ion in two different ways: bridging bidentate and non-bridging monodentate . Two sites are occupied by two dmtp bridging ligands, and the other two positions are occupied by one monodentate dmtp molecule and a coordinated chloride . This unique mode of action allows dmtp to interact with its targets effectively .
Biochemical Pathways
It’s known that dmtp compounds interact with 5′-gmp in solution . This interaction could potentially affect various biochemical pathways, leading to downstream effects that contribute to the compound’s cytotoxic activity .
Pharmacokinetics
The stability of platinum (ii) complexes, which dmtp targets, can be influenced by various factors . Understanding these factors can provide insights into the bioavailability of dmtp.
Result of Action
The primary result of dmtp’s action is its cytotoxic activity . It has been studied using two different cell lines: T47D (breast cancer) and HCV29T (bladder cancer)
Action Environment
The action, efficacy, and stability of dmtp can be influenced by various environmental factors. For instance, the stability of the platinum (II) complexes targeted by dmtp can be affected by the chemical environment
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The compound’s sulfur atom allows it to form strong interactions with metal ions, which can be critical in enzyme inhibition or activation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate genes involved in antioxidant defenses, thereby impacting cellular health and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism. The compound can influence metabolic flux and metabolite levels, potentially altering the balance of key metabolic processes. For instance, it may affect the production of reactive oxygen species and the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The hydrogen atom in the thiol group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkylating agents such as methyl iodide or benzyl chloride are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Alkyl or aryl substituted thiol derivatives.
Scientific Research Applications
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and electronic materials.
Biological Studies: It is studied for its antimicrobial properties and its ability to inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups, which can affect its steric and electronic properties.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a hydroxyl group, which can participate in hydrogen bonding and alter its solubility and reactivity.
Uniqueness
The presence of the thiol group in 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol makes it unique among its analogs. This functional group imparts distinct chemical reactivity, enabling the compound to undergo specific oxidation, reduction, and substitution reactions that are not possible with its non-thiol counterparts.
Properties
IUPAC Name |
5,7-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-7(12)10-11/h3H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJTDXOFHNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=S)NN12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51646-17-4 | |
Record name | 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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